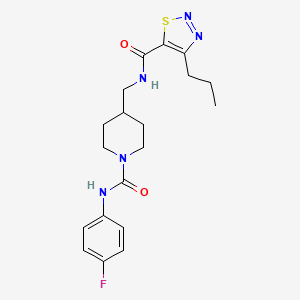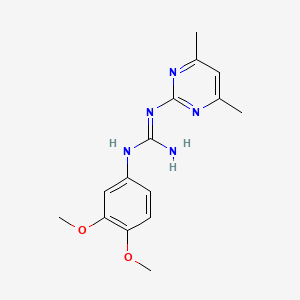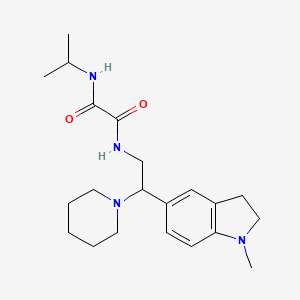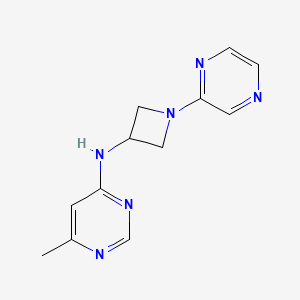![molecular formula C21H20BrN5 B2387068 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline CAS No. 866870-76-0](/img/structure/B2387068.png)
5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, including those that cause chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). ABT-199 has shown promising results in preclinical and clinical studies, making it a potential new treatment option for these types of cancer.
Mécanisme D'action
5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline selectively binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic function. This leads to the induction of apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not express BCL-2.
Biochemical and Physiological Effects
5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not express BCL-2. This selective targeting of cancer cells makes 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline a promising new treatment option for CLL and AML.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline is its selective targeting of cancer cells that overexpress BCL-2, while sparing normal cells that do not express BCL-2. This makes it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs that can have toxic effects on normal cells. One limitation of 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline is the potential for drug resistance to develop over time, which may limit its long-term effectiveness.
Orientations Futures
For research on 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline include exploring its potential as a combination therapy with other anti-cancer agents, as well as investigating its use in other types of cancer that overexpress BCL-2. Additionally, further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.
Méthodes De Synthèse
The synthesis of 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline involves several steps, including the reaction of 3-bromophenylacetic acid with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene to form an intermediate. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the corresponding imidazole derivative. The imidazole derivative is then reacted with 5-azepan-1-amine to form 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline.
Applications De Recherche Scientifique
5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline has been extensively studied in preclinical and clinical trials for its potential as an anti-cancer agent. In preclinical studies, 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline has been shown to induce apoptosis (cell death) in cancer cells that overexpress BCL-2, while sparing normal cells that do not express BCL-2. In clinical trials, 5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline has shown promising results in patients with CLL and AML, including those who have relapsed or are refractory to other treatments.
Propriétés
IUPAC Name |
5-(azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5/c22-16-9-7-8-15(14-16)19-21-23-20(26-12-5-1-2-6-13-26)17-10-3-4-11-18(17)27(21)25-24-19/h3-4,7-11,14H,1-2,5-6,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVBYPRXKBDGET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2386988.png)
![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2386989.png)
![3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2386990.png)

![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide](/img/structure/B2386997.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387000.png)
![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2387001.png)



![2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2387007.png)
![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2387008.png)